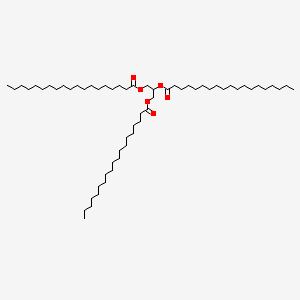

Glyceryl trinonadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-di(nonadecanoyloxy)propyl nonadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTDYXKTXNJHMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H116O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycerol trinonadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26536-13-0 | |

| Record name | 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26536-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Melting Point |

71 °C | |

| Record name | Glycerol trinonadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Glyceryl Trinonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a saturated triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains. As a high-purity lipid, it serves as a valuable tool in various research and development applications, including lipidomics, drug delivery systems, and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, details relevant experimental protocols for their determination, and presents a logical workflow for its physical characterization.

Core Physical Properties

The physical characteristics of this compound are primarily dictated by its long, saturated fatty acid chains, which lead to a well-ordered crystalline structure at room temperature.

Data Presentation

| Property | Value | Source(s) |

| Molecular Formula | C₆₀H₁₁₆O₆ | [1] |

| Molecular Weight | 933.56 g/mol | [1] |

| CAS Number | 26536-13-0 | [1] |

| Physical Form | Solid, Powder | |

| Melting Point | Data not available. Estimated to be similar to other long-chain saturated triglycerides (e.g., Tristearin: 55-73 °C)[2]. | |

| Boiling Point | Data not available. Triglycerides typically decompose at high temperatures before boiling under atmospheric pressure. | |

| Density | Data not available. | |

| Solubility in Water | Practically insoluble. | [3] |

| Solubility in Organic Solvents | Expected to be soluble in nonpolar organic solvents like chloroform (B151607) and diethyl ether, and sparingly soluble in ethanol. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of solid triglycerides like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.

Density Determination (Gas Pycnometry)

For powdered solids, gas pycnometry provides an accurate measurement of true density.

Methodology:

-

A known mass of this compound powder is placed in a sample chamber of a known volume.

-

An inert gas, typically helium, is introduced into the chamber and then expanded into a second chamber of known volume.

-

The pressure difference before and after the expansion is measured.

-

Using the ideal gas law, the volume of the solid sample can be accurately determined, and subsequently, its density is calculated (mass/volume).

Solubility Determination (Gravimetric Method)

This method determines the solubility of a substance in a particular solvent.

Methodology:

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., ethanol, chloroform) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The undissolved solid is separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is then carefully evaporated to dryness.

-

The mass of the remaining solid residue is measured, allowing for the calculation of the solubility in terms of mass per unit volume (e.g., mg/mL).

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical characterization of a triglyceride such as this compound.

Caption: Workflow for the physical characterization of this compound.

References

A Comprehensive Technical Guide to Glyceryl Trinonadecanoate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, a triacylglycerol composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains, serves as a crucial molecule in various scientific domains. Its primary application lies in lipidomics and metabolic research, where it is frequently employed as an internal standard for the quantification of triacylglycerols in biological samples. This technical guide provides an in-depth overview of this compound, encompassing its chemical synonyms, physicochemical properties, relevant experimental protocols, and its role in metabolic pathways.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and material sourcing.

| Identifier Type | Identifier | Source |

| Systematic Name | 1,3-bis(nonadecanoyloxy)propan-2-yl nonadecanoate (B1228766) | IUPAC |

| Common Name | This compound | |

| Synonym | Trinonadecanoin | MeSH, Sigma-Aldrich[1] |

| Synonym | TG(19:0/19:0/19:0) | Sigma-Aldrich[1] |

| Synonym | 1,2,3-Propanetriyl trinonadecanoate | HMDB |

| Synonym | Trinonadecanoylglycerol | MeSH, HMDB |

| CAS Number | 26536-13-0 | Sigma-Aldrich[1] |

| Molecular Formula | C60H116O6 | Sigma-Aldrich[1] |

| Molecular Weight | 933.56 g/mol | Sigma-Aldrich[1] |

| PubChem CID | 4670742 | PubChem |

| InChI Key | IZTDYXKTXNJHMQ-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | White powder or flakes | Sigma-Aldrich[1] |

| Purity | ≥99% (GC) | Sigma-Aldrich |

| Melting Point | 71 °C | HMDB |

| Storage Temperature | -20°C | Sigma-Aldrich[1] |

| Solubility | Insoluble in water. Soluble in organic solvents like chloroform (B151607) and hexane (B92381). | General chemical knowledge |

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. This section outlines key experimental protocols.

Synthesis of Triacylglycerols via Esterification

Materials:

-

Glycerol

-

Nonadecanoic acid

-

Lewis acid catalyst (e.g., tin(II) chloride)[2] or lipase (B570770) (e.g., immobilized Candida antarctica lipase B)[3]

-

Organic solvent (e.g., toluene, hexane)

-

Dean-Stark apparatus (for azeotropic removal of water)

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure (Chemical Esterification):

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve glycerol and a 3-fold molar excess of nonadecanoic acid in toluene.

-

Add the Lewis acid catalyst (e.g., 1-5 mol% relative to glycerol).

-

Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by column chromatography.

Purification by Column Chromatography

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is frequently used as an internal standard for the quantitative analysis of triacylglycerols in biological samples.[4]

Materials:

-

Biological sample (e.g., serum, plasma, tissue homogenate)

-

This compound (as internal standard)

-

Chloroform/Methanol mixture (2:1, v/v) for lipid extraction

-

Boron trifluoride-methanol solution (for transesterification)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Lipid Extraction:

-

To a known amount of the biological sample, add a precise amount of this compound internal standard solution.

-

Add chloroform/methanol (2:1, v/v) to the sample, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add boron trifluoride-methanol solution to the dried lipid residue.

-

Heat the mixture at 100°C for 30 minutes to convert the triacylglycerols into fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane extract into the GC-MS system.

-

The FAMEs are separated on the GC column based on their volatility and polarity.

-

The mass spectrometer detects and quantifies the individual FAMEs, including the methyl nonadecanoate derived from the internal standard.

-

Quantification of the endogenous triacylglycerols is achieved by comparing the peak areas of their constituent FAMEs to the peak area of the methyl nonadecanoate internal standard.

-

Biological Role and Signaling Pathways

This compound itself does not have a well-defined direct signaling role. However, as a triacylglycerol containing an odd-chain fatty acid (nonadecanoic acid), its metabolic fate is of significant interest in nutritional and metabolic research.[5]

Metabolism of Nonadecanoic Acid

Upon ingestion and digestion, this compound is hydrolyzed by lipases into glycerol and three molecules of nonadecanoic acid. While even-chain fatty acids are metabolized exclusively to acetyl-CoA through beta-oxidation, odd-chain fatty acids like nonadecanoic acid yield acetyl-CoA and one molecule of propionyl-CoA in the final round of beta-oxidation.[6][7]

This propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[6] This metabolic pathway is significant because succinyl-CoA is a gluconeogenic precursor, meaning that odd-chain fatty acids can contribute to net glucose synthesis, unlike even-chain fatty acids.

Signaling Implications

The metabolic products of nonadecanoic acid can have downstream signaling effects. For instance, propionyl-CoA and its metabolites can influence cellular metabolism and signaling pathways. Nonadecanoic acid itself has been shown to have some biological activities, including potential anti-tumor and anti-inflammatory effects through the inhibition of IL-12 production.[8] However, the direct signaling pathways of this compound are not well-elucidated.

Visualizations

Experimental Workflow for Lipid Analysis

Caption: Workflow for the quantitative analysis of triacylglycerols using this compound as an internal standard.

Metabolic Pathway of Nonadecanoic Acid

Caption: Metabolic fate of this compound, highlighting the metabolism of its nonadecanoic acid component.

Conclusion

This compound is an indispensable tool in lipid research, primarily valued for its role as an internal standard in quantitative analyses. Its unique odd-chain fatty acid composition also makes it a subject of interest in studies of lipid metabolism and its potential, though less understood, biological activities. The protocols and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and understand the significance of this compound in their work.

References

- 1. 甘油三壬酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Lipase-Catalyzed Synthesis and Characterization of Poly(glycerol sebacate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of triacylglycerols in serum by capillary gas chromatography with trinonadecanoylglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 6. biochemistryclub.com [biochemistryclub.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. medchemexpress.com [medchemexpress.com]

The Anaplerotic Role and Metabolic Significance of Glyceryl Trinonadecanoate and its Constituent Odd-Chain Fatty Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triglycerides containing odd-chain fatty acids (OCFAs), such as glyceryl trinonadecanoate, represent a unique class of lipids with distinct metabolic fates and biological roles compared to their even-chain counterparts. This technical guide provides a comprehensive overview of the core biological functions of this compound, focusing on the metabolism of its constituent nonadecanoic acid (C19:0). We delve into the anaplerotic function of OCFAs, their potential role in modulating cellular signaling pathways, and the implications for metabolic diseases. This document includes a summary of available quantitative data, detailed experimental protocols for the analysis of triglycerides and fatty acids, and visualizations of key metabolic and experimental workflows to support further research and drug development in this area.

Introduction

Triglycerides are the primary form of energy storage in most eukaryotes, consisting of a glycerol (B35011) backbone esterified with three fatty acids.[1][2] While the majority of naturally occurring fatty acids possess an even number of carbon atoms, odd-chain fatty acids are also present in various biological systems, originating from dietary sources such as ruminant fat and milk, or synthesized endogenously by gut microbiota.[3][4] this compound is a triglyceride composed of glycerol and three molecules of nonadecanoic acid, a 19-carbon saturated fatty acid.[5][6] The metabolism of nonadecanoic acid diverges from that of even-chain fatty acids at the final step of β-oxidation, yielding propionyl-CoA in addition to acetyl-CoA.[7] This distinction confers unique biological properties, particularly an anaplerotic role in replenishing tricarboxylic acid (TCA) cycle intermediates. Emerging evidence also suggests a link between circulating levels of OCFAs and a reduced risk of metabolic diseases, pointing towards potential therapeutic applications.

Metabolism of this compound

The biological effects of this compound are primarily attributable to the metabolic fate of its constituent nonadecanoic acid following lipolysis.

Lipolysis

Initially, this compound is hydrolyzed by lipases to release glycerol and three molecules of nonadecanoic acid.[8] This process can occur in the digestive tract for dietary triglycerides or within cells for stored triglycerides.

β-Oxidation of Nonadecanoic Acid

Nonadecanoic acid undergoes β-oxidation in the mitochondria, a cyclical process that sequentially shortens the fatty acid chain by two-carbon units, producing acetyl-CoA in each cycle. Due to its odd number of carbons, the final cycle of β-oxidation of nonadecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[7]

Anaplerotic Pathway of Propionyl-CoA

The propionyl-CoA generated from nonadecanoic acid metabolism serves as a key anaplerotic substrate. It is converted to the TCA cycle intermediate succinyl-CoA through a series of enzymatic reactions:[8]

-

Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase, a biotin-dependent enzyme, to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme.

Succinyl-CoA then enters the TCA cycle, replenishing the pool of intermediates that may be depleted for biosynthesis or energy production.[9]

Signaling Pathways and Biological Effects

The metabolic products of this compound, particularly nonadecanoic acid and its downstream metabolites, may influence cellular signaling pathways, although direct evidence for C19:0 is limited. Research on other fatty acids provides a framework for potential mechanisms.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are known natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[10] Activation of PPARα, for instance, stimulates fatty acid oxidation.[11] It is plausible that nonadecanoic acid or its derivatives could modulate PPAR activity, thereby influencing metabolic gene programs.

AMP-Activated Protein Kinase (AMPK)

AMPK acts as a cellular energy sensor, and its activation promotes catabolic pathways such as fatty acid oxidation while inhibiting anabolic processes.[12] Some studies suggest that short-chain fatty acids can activate AMPK.[1][13] Whether long-chain OCFAs like nonadecanoic acid directly or indirectly influence AMPK signaling warrants further investigation.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[14][15] While the direct regulation of SREBPs by nonadecanoic acid has not been extensively studied, alterations in cellular lipid pools resulting from OCFA metabolism could indirectly impact SREBP activity as part of the homeostatic regulation of lipid metabolism.

Quantitative Data

Quantitative data on the specific biological effects of this compound are scarce in the literature. However, studies on its constituent fatty acid, nonadecanoic acid, and other odd-chain fatty acids provide some insights.

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Nonadecanoic Acid (C19:0) | HL-60 (Human promyelocytic leukemia) | Proliferation Assay | IC50 | 68 µM | [16] |

| Pentadecanoic Acid (C15:0) | DOHH-2, GA-10, Mia PaCa-2, SU-DHL-4, MHH-PREB-1, NAMALWA (Human cancer cell lines) | Cell Viability Assay | Relative Cell Count | ≤ 60% at 50 µM | [17] |

Experimental Protocols

Quantification of Total Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and derivatization of total fatty acids from biological samples for GC-MS analysis.[18][19]

Materials:

-

Sample (cells, plasma, or tissue)

-

Deuterated internal standards (e.g., d3-pentadecanoic acid)

-

1N KOH

-

1N HCl

-

Iso-octane

-

1% Pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724)

-

1% Diisopropylethylamine (DIPEA) in acetonitrile

-

Glass tubes (16x125 mm and 10x75 mm)

-

Vortex mixer

-

Centrifuge

-

Speedvac

-

GC-MS system with a suitable capillary column (e.g., CP Sil 88)

Procedure:

-

Sample Preparation:

-

Cells: Lyse cells in methanol and add a known amount of deuterated internal standard. Acidify with HCl to a final concentration of 25 mM.

-

Plasma: Add a known amount of deuterated internal standard to the plasma sample, mix with one volume of methanol, and acidify with HCl to a final concentration of 25 mM.

-

Tissue: Homogenize the tissue in methanol and add a known amount of deuterated internal standard.

-

-

Lipid Extraction:

-

Add 1 mL of iso-octane to the prepared sample in a 16x125 mm glass tube.

-

Vortex vigorously and centrifuge at 3000 x g for 1 minute to separate the layers.

-

Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction with another 1 mL of iso-octane and combine the upper layers.

-

-

Saponification (for total fatty acids):

-

To the remaining methanol/aqueous fraction, add 500 µL of 1N KOH.

-

Incubate for 1 hour at 60°C.

-

Acidify with 500 µL of 1N HCl (check pH is < 5).

-

Repeat the iso-octane extraction as in step 2.

-

-

Derivatization:

-

Dry the combined iso-octane extracts under vacuum using a speedvac.

-

Add 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the samples again under vacuum.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized samples in 50 µL of iso-octane.

-

Inject 1 µL into the GC-MS system.

-

Use a temperature gradient suitable for separating fatty acid methyl esters (e.g., start at 80°C, ramp to 240°C).

-

Quantify the fatty acids by comparing the peak areas of the endogenous fatty acids to the corresponding deuterated internal standards.

-

Measurement of Intracellular Triglyceride Content

This protocol provides a method for quantifying triglyceride levels in cultured cells using a colorimetric assay.[4][20][21]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Homogenization buffer (e.g., PBS with 1% Triton X-100)

-

Triglyceride standard solution

-

Commercial triglyceride assay kit (containing lipase (B570770), glycerol kinase, glycerol phosphate (B84403) oxidase, and a colorimetric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Wash cultured cells with PBS.

-

Lyse the cells in homogenization buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

-

-

Standard Curve Preparation:

-

Prepare a series of triglyceride standards by serially diluting the stock standard solution in the assay buffer provided with the kit.

-

-

Assay Procedure:

-

Add a small volume (e.g., 10 µL) of the cell lysate supernatant and each standard to separate wells of a 96-well plate.

-

Prepare a working reagent by mixing the components of the assay kit according to the manufacturer's instructions (this will typically include lipase to hydrolyze the triglycerides).

-

Add the working reagent (e.g., 90 µL) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes) in the dark.

-

-

Measurement and Calculation:

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Subtract the absorbance of the blank from all readings.

-

Generate a standard curve by plotting the absorbance versus the concentration of the triglyceride standards.

-

Determine the triglyceride concentration in the samples from the standard curve.

-

In Vitro Lipolysis Assay

This protocol measures the rate of lipolysis in cultured adipocytes by quantifying the release of glycerol into the medium.[22][23]

Materials:

-

Differentiated adipocytes in a multi-well plate (e.g., 3T3-L1 cells)

-

Lipolysis Wash Buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Lipolysis Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

-

Lipolysis stimulator (e.g., Isoproterenol)

-

Glycerol assay kit

-

96-well plate for sample collection

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Gently wash the differentiated adipocytes twice with Lipolysis Wash Buffer.

-

Replace the wash buffer with Lipolysis Assay Buffer.

-

-

Stimulation of Lipolysis:

-

Add a lipolysis stimulator (e.g., isoproterenol (B85558) to a final concentration of 100 nM) to the appropriate wells. Include vehicle control wells.

-

Incubate the plate at 37°C for 1-3 hours.

-

-

Sample Collection:

-

At desired time points, collect a small aliquot of the medium from each well and transfer to a 96-well collection plate.

-

-

Glycerol Measurement:

-

Quantify the glycerol concentration in the collected media samples using a commercial glycerol assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the rate of lipolysis by determining the amount of glycerol released over time.

-

Visualizations

Metabolic Pathways

Caption: Metabolism of this compound.

Experimental Workflow

Caption: Workflow for Investigating the Biological Role of this compound.

Conclusion

This compound and other odd-chain triglycerides are metabolically distinct lipids with the potential to influence cellular energy homeostasis and signaling. Their anaplerotic role, mediated by the production of propionyl-CoA from odd-chain fatty acid β-oxidation, is a key feature that distinguishes them from even-chain triglycerides. While research into the specific signaling effects of nonadecanoic acid is ongoing, the established links between fatty acids and key metabolic regulators like PPARs and AMPK suggest promising avenues for investigation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to further explore the biological functions of this compound and its potential therapeutic applications in metabolic diseases. Further studies are warranted to elucidate the precise molecular mechanisms underlying the observed associations between odd-chain fatty acids and improved metabolic health.

References

- 1. Activation of the AMP activated protein kinase by short-chain fatty acids is the main mechanism underlying the beneficial effect of a high fiber diet on the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Triglyceride-Glo™ Assay Technical Manual [worldwide.promega.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound = 99 26536-13-0 [sigmaaldrich.com]

- 7. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 8. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of anaplerosis from propionyl-CoA precursors and fatty acid oxidation in the brain of VLCAD and control mice. | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Short-chain fatty acids activate AMP-activated protein kinase and ameliorate ethanol-induced intestinal barrier dysfunction in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular regulation of SREBP function: the Insig-SCAP connection and isoform-specific modulation of lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. lipidmaps.org [lipidmaps.org]

- 19. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]

- 20. A simple and rapid method to assay triacylglycerol in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resources.amsbio.com [resources.amsbio.com]

- 22. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 23. abcam.com [abcam.com]

Decoding the Certificate of Analysis for Glyceryl Trinonadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for Glyceryl Trinonadecanoate (GTN), a high-purity saturated triglyceride. Understanding the data and methodologies presented in a CoA is critical for ensuring the quality, purity, and suitability of this raw material in research, development, and manufacturing of pharmaceutical products. This document will dissect the key components of a typical CoA for GTN, offering detailed experimental protocols and clear data presentation to aid in its interpretation and use.

Understanding the Certificate of Analysis: Key Parameters

A Certificate of Analysis for this compound is a formal document issued by the manufacturer that confirms the product meets a specific set of quality standards. It provides a detailed summary of the analytical tests performed on a specific batch, the results of those tests, and the acceptance criteria.

Identification and General Properties

This section provides fundamental information about the compound.

| Parameter | Specification |

| Product Name | This compound |

| Synonym(s) | Trinonadecanoin, TG(19:0/19:0/19:0) |

| CAS Number | 26536-13-0 |

| Molecular Formula | C₆₀H₁₁₆O₆ |

| Molecular Weight | 933.57 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate |

Purity and Assay Data

The purity of this compound is a critical parameter and is typically determined by Gas Chromatography (GC) with Flame Ionization Detection (FID).

| Test | Method | Specification | Example Result |

| Purity (Assay) | Gas Chromatography (GC-FID) | ≥ 99.0% | 99.7% |

| Identity | Conforms to Structure (by ¹H NMR and/or MS) | Conforms | Conforms |

Physical and Chemical Data

These parameters further characterize the physical nature of the substance.

| Test | Method | Specification | Example Result |

| Melting Point | USP <741> | Report Value | 76-78 °C |

| Loss on Drying | USP <731> | ≤ 0.5% | 0.1% |

| Residue on Ignition | USP <281> | ≤ 0.1% | < 0.1% |

Experimental Protocols: A Closer Look at the Methodologies

Detailed and validated analytical methods are the backbone of a reliable Certificate of Analysis. Below are the typical experimental protocols used for the key tests performed on this compound.

Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For a high molecular weight compound like this compound, high-temperature GC is employed.

Principle: The sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The Flame Ionization Detector (FID) generates a current proportional to the amount of organic analyte burning in a hydrogen flame.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Detector: Flame Ionization Detector (FID).

-

Column: Agilent J&W DB-5ht, 30 m x 0.25 mm, 0.10 µm film thickness, or equivalent high-temperature column.

-

Injector: Cool On-Column or equivalent.

Chromatographic Conditions:

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 150 °C, hold for 1 min.

-

Ramp 1: 15 °C/min to 340 °C.

-

Hold at 340 °C for 15 min.

-

-

Injector Temperature: 155 °C.

-

Detector Temperature: 350 °C.

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve 10 mg of this compound in 1 mL of chloroform.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-FID Workflow for Purity Analysis

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation of a molecule's identity by analyzing the magnetic properties of its atomic nuclei.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum. The chemical shift, integration, and multiplicity of the signals provide detailed information about the molecular structure.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

Experimental Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.08 s

-

Relaxation Delay: 1.0 s

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of CDCl₃.

Expected ¹H NMR Spectral Data (Chemical Shifts in ppm):

-

~5.27 (m, 1H): CH proton of the glycerol (B35011) backbone.

-

~4.30 (dd, 2H) & ~4.15 (dd, 2H): CH₂ protons of the glycerol backbone.

-

~2.30 (t, 6H): α-Methylene protons of the fatty acid chains.

-

~1.62 (quint, 6H): β-Methylene protons of the fatty acid chains.

-

~1.25 (br s, large): Methylene protons of the fatty acid chains.

-

~0.88 (t, 9H): Terminal methyl protons of the fatty acid chains.

Logic of ¹H NMR for Structure Confirmation

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle: Infrared radiation is passed through the sample. Different functional groups absorb radiation at characteristic frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint."

Instrumentation:

-

FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

-

Accessory: Attenuated Total Reflectance (ATR).

Experimental Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Expected Characteristic FTIR Peaks (in cm⁻¹):

-

~2918 & ~2850: C-H stretching vibrations of the long alkyl chains.

-

~1745: C=O stretching vibration of the ester functional group.

-

~1465: C-H bending vibrations.

-

~1160: C-O stretching vibration of the ester group.

Conclusion

The Certificate of Analysis for this compound is a critical document that provides assurance of its identity, purity, and quality. For researchers, scientists, and drug development professionals, a thorough understanding of the data presented and the methodologies employed is paramount for regulatory compliance and the success of their work. This guide provides the foundational knowledge to confidently interpret the CoA for this compound, ensuring its appropriate and effective use in scientific and developmental endeavors.

A Technical Guide to High-Purity Glyceryl Trinonadecanoate for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity Glyceryl trinonadecanoate.

Commercial Availability and Specifications

High-purity this compound (CAS No. 26536-13-0), also known as Trinonadecanoin, is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. It is typically supplied as a white to off-white powder with a purity of 99% or greater, confirmed by gas chromatography (GC). Below is a summary of key specifications from leading suppliers.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MilliporeSigma (formerly Sigma-Aldrich) | ≥99.0% (GC) | 26536-13-0 | C₆₀H₁₁₆O₆ | 933.56 |

| Larodan | >99% | 26536-13-0 | C₆₀H₁₁₆O₆ | 933.56 |

| LGC Standards | Analytical Standard Grade | 26536-13-0 | C₆₀H₁₁₆O₆ | 933.56 |

Core Application: Internal Standard for Triglyceride Quantification

The primary application of high-purity this compound is as an internal standard for the accurate quantification of triglycerides in biological samples, such as serum, by gas chromatography (GC).[1] Its utility stems from the fact that nonadecanoic acid (C19:0), the fatty acid component of this compound, is naturally present in very low abundance in most biological systems. This minimizes the risk of interference with endogenous triglycerides, ensuring a more accurate measurement.

The internal standard method involves adding a known amount of this compound to the sample prior to extraction and analysis. By comparing the peak area of the analyte triglycerides to the peak area of the internal standard, variations in sample injection volume, detector response, and sample loss during preparation can be corrected for, leading to highly precise and accurate quantification.

Experimental Protocol: Quantification of Triglycerides in Serum using this compound as an Internal Standard

This protocol is adapted from the established methodology for triglyceride analysis by gas chromatography.[1]

1. Materials and Reagents:

-

High-purity this compound (Internal Standard)

-

Methanol

-

Sodium chloride solution (0.9%)

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas

-

Serum sample

2. Preparation of Internal Standard Stock Solution:

-

Accurately weigh a precise amount of this compound.

-

Dissolve it in chloroform to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C in a tightly sealed vial.

3. Sample Preparation and Lipid Extraction:

-

To 100 µL of serum in a glass tube, add a known volume (e.g., 50 µL) of the this compound internal standard stock solution.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex the mixture vigorously for 1 minute.

-

Add 0.5 mL of 0.9% sodium chloride solution and vortex again.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

-

Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a known volume of hexane (e.g., 100 µL) for GC analysis.

4. Gas Chromatography (GC) Analysis:

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis.

-

Column: A non-polar capillary column, such as a DB-5ht or equivalent, is recommended for triglyceride analysis.

-

Injector: On-column or splitless injection is preferred to minimize discrimination of high molecular weight compounds.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program:

-

Initial temperature: 200°C

-

Ramp: 5°C/min to 350°C

-

Hold at 350°C for 10 minutes

-

-

Detector Temperature: 370°C

-

Injection Volume: 1 µL

5. Data Analysis:

-

Identify the peaks corresponding to the triglycerides in the sample and the this compound internal standard based on their retention times.

-

Integrate the peak areas for all identified triglycerides and the internal standard.

-

Calculate the response factor for each triglyceride relative to the internal standard using a calibration standard containing known amounts of the triglycerides and the internal standard.

-

Calculate the concentration of each triglyceride in the original serum sample using the following formula:

Concentration of Triglyceride = (Area of Triglyceride Peak / Area of Internal Standard Peak) x (Concentration of Internal Standard / Response Factor)

Visualizations

Experimental Workflow for Triglyceride Quantification

Caption: Workflow for the quantification of triglycerides in serum using this compound as an internal standard.

Logical Relationship of the Internal Standard Method

Caption: The principle of the internal standard method for accurate quantification in chromatography.

References

An In-depth Technical Guide to the Safety and Handling of Glyceryl Trinonadecanoate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Glyceryl trinonadecanoate powder, a high-purity triglyceride essential for various biochemical and research applications. Adherence to the protocols and safety measures outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, also known as Trinonadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three nonadecanoic acid chains. It is a combustible solid, typically supplied as a powder, and is primarily used as an analytical standard in lipid research, particularly in gas chromatography.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Trinonadecanoin, TG(19:0/19:0/19:0) | [2][4] |

| CAS Number | 26536-13-0 | [2][4] |

| Molecular Formula | C₆₀H₁₁₆O₆ | [4] |

| Molecular Weight | 933.56 g/mol | [4] |

| Appearance | Powder | [2] |

| Storage Temperature | -20°C | [2] |

| Purity | ≥99% | [2] |

| Functional Group | Ester | [2] |

| Lipid Type | Neutral glyceride | [2] |

Hazard Identification and Toxicology

According to available Safety Data Sheets for its synonym, Trinonadecanoin, this compound is not classified as a hazardous substance .[5] However, as with any chemical powder, it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.

Table 2: Toxicological Data Summary

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | No data available for this compound. For a related compound, Trihydroxystearin, no deaths were reported at a dose of 5 g/kg. | Rat | [6] |

| Skin Corrosion/Irritation | Not expected to be a skin irritant. | [6] | |

| Eye Damage/Irritation | May cause mild irritation. | Rabbit | [6] |

| Mutagenicity | Not mutagenic in Ames test. | [6] |

Due to the lack of specific quantitative toxicological data (LD50/LC50) for this compound, it is prudent to handle it with the care afforded to all laboratory chemicals, minimizing exposure and adhering to standard safety protocols.

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields or goggles.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[2]

-

Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to avoid inhalation of the powder.[2]

-

Skin and Body Protection: A laboratory coat should be worn.

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of the powder.

-

Avoid generating dust during handling.

-

Use appropriate tools for weighing and transferring the powder.

-

After handling, wash hands thoroughly with soap and water.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage

-

Store in a tightly sealed container in a freezer at -20°C.[2]

-

Keep away from oxidizing agents.

-

The substance is classified as a combustible solid (Storage Class 11).[1][2]

Accidental Release and First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash the affected area with soap and water. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |

In the event of a spill, wear appropriate PPE, sweep up the spilled powder carefully to avoid creating dust, and place it in a sealed container for disposal.

Fire Fighting Measures

This compound is a combustible solid.[1][2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: A direct water jet may scatter the powder and spread the fire.

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

This compound is frequently used as an internal standard in the quantitative analysis of triglycerides and fatty acids by gas chromatography (GC).[1][7]

Preparation of Standard Solutions

Objective: To prepare a stock and working solution of this compound for use as an internal standard.

Materials:

-

This compound powder

-

Hexane (B92381) (or other suitable organic solvent)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a volumetric flask of an appropriate volume.

-

Add a small amount of hexane to dissolve the powder.

-

Once dissolved, fill the flask to the mark with hexane.

-

This stock solution can then be diluted to create working standards of desired concentrations.[8]

Lipid Extraction and Transesterification for GC Analysis

Objective: To extract total lipids from a biological sample and convert the fatty acids to fatty acid methyl esters (FAMEs) for GC analysis, using this compound as an internal standard.[9][10]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard working solution

-

Chloroform:methanol mixture (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Hexane

-

Saturated NaHCO₃ solution

-

Anhydrous Na₂SO₄

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heating block or water bath

Procedure:

-

Lipid Extraction:

-

To a known volume or weight of the biological sample in a glass centrifuge tube, add a precise volume of the this compound internal standard working solution.[8]

-

Add a chloroform:methanol (2:1, v/v) mixture to the tube.[8]

-

Vortex thoroughly.

-

Add 0.9% NaCl solution to induce phase separation.[8]

-

Vortex again and then centrifuge to separate the layers.[8]

-

Carefully collect the lower organic (chloroform) layer containing the lipids.[8]

-

Dry the extracted lipids under a gentle stream of nitrogen.[8]

-

-

Transesterification:

-

To the dried lipid extract, add 2% H₂SO₄ in methanol.[8]

-

Cap the tube securely and heat at 80°C for 1 hour.[8]

-

Cool the tube to room temperature.

-

Add hexane and saturated NaHCO₃ solution to neutralize the acid and extract the FAMEs.[8]

-

Vortex and centrifuge.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Add anhydrous Na₂SO₄ to remove any residual water.[8]

-

The sample is now ready for injection into the GC.

-

Disposal Considerations

Unused this compound powder and any waste materials contaminated with it should be disposed of in accordance with local, state, and federal regulations for non-hazardous chemical waste.[11] It is recommended to consult with your institution's environmental health and safety department for specific guidelines.

Visualizations

Caption: Workflow for Lipid Analysis using this compound.

Caption: Safe Handling Workflow for this compound Powder.

References

- 1. 甘油三壬酸酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. 甘油三壬酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 甘油三壬酸酯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. larodan.com [larodan.com]

- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 7. meatscience.org [meatscience.org]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. vumc.org [vumc.org]

Methodological & Application

Application Note and Protocol: Preparation of a Stock Solution of Glyceryl Trinonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl trinonadecanoate, also known as trinonadecanoin, is a triglyceride composed of glycerol (B35011) and three units of nonadecanoic acid.[1][2] It is a high-purity lipid standard commonly utilized in biomedical research, particularly in studies involving lipid metabolism, and as an internal standard in gas chromatography (GC). As a very hydrophobic molecule, it is practically insoluble in water.[3] This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring safe handling and accurate concentration for downstream applications.

Physicochemical Data and Storage

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆₀H₁₁₆O₆ | [1] |

| Molecular Weight | 933.56 g/mol | [1][2] |

| Physical Form | Powder | [2] |

| Purity | >99% | [1] |

| Storage Temperature (Solid) | -20°C | |

| Solubility | Practically insoluble in water. Soluble in organic solvents. | [3] |

| Classification | Combustible Solid |

Health and Safety Precautions

This compound is classified as a combustible solid. When handling the powder, it is crucial to minimize dust generation and avoid all sources of ignition, including open flames, sparks, and hot surfaces.[4][5][6] Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn at all times.[7] All handling of the powder should be conducted in a chemical fume hood to prevent inhalation and exposure.[4][8]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in chloroform (B151607). Chloroform is a common solvent for lipids; however, other organic solvents such as hexane, dichloromethane, or a mixture of chloroform and methanol (B129727) could also be suitable. It is recommended to perform a small-scale solubility test if an alternative solvent is to be used.

Materials:

-

This compound (solid powder)

-

Chloroform (ACS grade or higher)

-

Argon or Nitrogen gas

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Spatula

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Water bath or heating block

-

Sonicator (optional)

Procedure:

-

Aliquotting the Solid:

-

Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.

-

In a chemical fume hood, carefully weigh the desired amount of this compound powder into a clean, dry glass vial using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

-

-

Dissolution:

-

Add a small volume of chloroform to the vial containing the weighed this compound.

-

Gently swirl the vial to wet the powder.

-

Bring the volume up to the final desired volume with chloroform.

-

Cap the vial tightly.

-

Vortex the solution for 1-2 minutes to aid dissolution.

-

If the solid does not dissolve completely at room temperature, gentle warming in a water bath set to 30-40°C may be required.[9][10] Intermittent vortexing or sonication can also facilitate dissolution.[9][10] Caution: Chloroform is volatile and has a low boiling point. Avoid excessive heating.

-

-

Inert Gas Purging and Storage:

-

Once the this compound is completely dissolved, it is recommended to purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent potential lipid oxidation, especially for long-term storage.

-

Tightly seal the vial with a PTFE-lined cap.

-

Label the vial clearly with the name of the compound, concentration, solvent, and date of preparation.

-

Store the stock solution at -20°C for long-term stability.[11] For short-term use, storage at 2-8°C may be acceptable, though stability under these conditions should be verified.[11]

-

Workflow Diagram

Caption: Workflow for preparing a stock solution of this compound.

Stability of the Stock Solution

Triglyceride solutions are generally stable when stored at low temperatures. Studies on triglycerides in serum have shown good long-term stability at -20°C and -70°C.[11][12] To ensure the integrity of the stock solution, it is recommended to minimize freeze-thaw cycles by preparing smaller aliquots for daily or frequent use. Before each use, the solution should be brought to room temperature and vortexed to ensure homogeneity. Visually inspect the solution for any signs of precipitation or degradation before use.

References

- 1. larodan.com [larodan.com]

- 2. moleculardepot.com [moleculardepot.com]

- 3. NP-MRD: Showing NP-Card for Glycerol trinonadecanoate (NP0336016) [np-mrd.org]

- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 5. research.wayne.edu [research.wayne.edu]

- 6. ddpsinc.com [ddpsinc.com]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. avantiresearch.com [avantiresearch.com]

- 10. Procedure for Preparation of Cationic Lipid/Oligomer Complex - Avanti Research™ [sigmaaldrich.com]

- 11. biolabo.fr [biolabo.fr]

- 12. researchgate.net [researchgate.net]

Application Note: A Detailed Protocol for the Quantitative Analysis of Fatty Acids in Biological Samples Using Trinonadecanoin as an Internal Standard

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of fatty acids in various biological samples. The methodology centers on the use of Trinonadecanoin (C19:0 Triglyceride) as an internal standard to ensure accuracy and reproducibility. The protocol details procedures for lipid extraction, saponification, and transesterification to fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with flame ionization detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for fatty acid profiling.

Introduction

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of complex lipids and play vital roles in cellular structure, energy storage, and signaling pathways. Accurate quantification of fatty acid profiles is crucial for understanding metabolic processes in health and disease, and for the development of novel therapeutics. Gas chromatography is a powerful technique for fatty acid analysis, but it requires the derivatization of fatty acids into their more volatile methyl esters (FAMEs).

To correct for variations during sample preparation, such as extraction efficiency and derivatization yield, as well as instrumental variability, the use of an internal standard is critical. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. Trinonadecanoin, a triglyceride of nonadecanoic acid (C19:0), is an excellent choice as an internal standard for total fatty acid analysis because odd-chain fatty acids are rare in most biological systems.[1] This protocol provides a detailed, step-by-step guide for the use of Trinonadecanoin in fatty acid analysis.

Materials and Reagents

-

Trinonadecanoin (analytical standard, >99% purity)

-

Hexane (B92381) (HPLC grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Methanolic Potassium Hydroxide (KOH) solution (0.5 M)

-

Boron Trifluoride (BF₃) in Methanol (14% w/v)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas, high purity

-

FAME standards (e.g., Supelco® 37 Component FAME Mix)

-

Glassware: Screw-capped glass tubes, conical vials, Pasteur pipettes

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

GC-MS or GC-FID system

Experimental Protocols

Preparation of Internal Standard Solution

Prepare a stock solution of Trinonadecanoin at a concentration of 1 mg/mL in hexane.[2] Store this solution in a tightly sealed glass vial at -20°C.

Sample Preparation and Lipid Extraction (Folch Method)

The following protocol is a modification of the Folch method for lipid extraction.

-

Sample Aliquoting: To a screw-capped glass tube, add a known amount of the biological sample (e.g., 100 µL of plasma, 10-50 mg of homogenized tissue, or a specific number of cells).

-

Addition of Internal Standard: Add 50 µL of the 1 mg/mL Trinonadecanoin internal standard solution to each sample.[2]

-

Lipid Extraction:

-

Collection of Lipid Extract: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent under a gentle stream of high-purity nitrogen gas until a dry lipid extract is obtained. The dried extract can be stored at -80°C if not proceeding immediately to the next step.

Saponification and Transesterification to FAMEs

This two-step process first hydrolyzes the ester linkages in complex lipids and then methylates the free fatty acids.

-

Saponification:

-

Transesterification:

-

Extraction of FAMEs:

-

After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[1]

-

Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.

-

-

Final Sample Preparation:

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis.

-

GC-MS/FID Analysis

The following are typical parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.

| Parameter | GC-MS Specification | GC-FID Specification |

| Column | Agilent HP-5MS-UI (30 m x 0.25 mm x 0.25 µm) or equivalent | Agilent J&W DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Helium or Hydrogen at a constant flow of 1 mL/min |

| Injection Volume | 1 µL | 1 µL |

| Inlet Temperature | 250°C | 250°C |

| Split Ratio | 20:1 | 20:1 |

| Oven Program | Initial temp 100°C for 2 min, ramp at 15°C/min to 180°C, then ramp at 5°C/min to 250°C and hold for 3 min.[3] | Initial temp 125°C, ramp at 3°C/min to 240°C and hold. Total runtime ~40 min.[2] |

| MS Detector | Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C. Scan mode: 50-550 m/z. | N/A |

| FID Detector | N/A | 260°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (N₂): 25 mL/min. |

Data Presentation

Quantitative analysis is performed by comparing the peak area of each identified fatty acid methyl ester to the peak area of the internal standard (methyl nonadecanoate (B1228766), C19:0 FAME). A calibration curve should be generated using a certified FAME standard mixture with the internal standard to determine the response factor for each fatty acid.

Table 1: Representative Fatty Acid Profile of a Human Plasma Sample

| Fatty Acid (as FAME) | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |

| Myristic acid (C14:0) | 12.5 | 150,000 | 500,000 | 15.0 |

| Palmitic acid (C16:0) | 15.2 | 1,200,000 | 500,000 | 120.0 |

| Palmitoleic acid (C16:1) | 15.5 | 80,000 | 500,000 | 8.0 |

| Stearic acid (C18:0) | 18.1 | 600,000 | 500,000 | 60.0 |

| Oleic acid (C18:1n9) | 18.4 | 1,500,000 | 500,000 | 150.0 |

| Linoleic acid (C18:2n6) | 18.9 | 1,000,000 | 500,000 | 100.0 |

| Methyl nonadecanoate (C19:0) | 19.8 | 500,000 | 500,000 | 50.0 (spiked) |

| Arachidonic acid (C20:4n6) | 21.5 | 250,000 | 500,000 | 25.0 |

Visualization of Experimental Workflow

Caption: Workflow for fatty acid analysis using Trinonadecanoin.

Conclusion

This application note outlines a detailed and robust protocol for the quantitative analysis of fatty acids in biological samples using Trinonadecanoin as an internal standard. The described methods for lipid extraction, derivatization, and GC analysis provide a reliable framework for obtaining accurate and reproducible fatty acid profiles. The use of an odd-chain triglyceride internal standard is crucial for correcting experimental variations, thereby ensuring high-quality data for research and development applications.

References

Application Note & Protocol for the Quantification of Triacylglycerols by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary components of natural fats and oils, serving as a major energy storage form in biological systems.[1][2] The accurate quantification of TAGs is crucial in various fields, including food science, nutrition, and the development of therapeutics targeting lipid metabolism. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of TAGs, offering high resolution and sensitivity.[1][2][3] The use of an internal standard is essential for accurate quantification, as it corrects for variations in sample preparation and instrument response.[4][5] Glyceryl trinonadecanoate (19:0 TAG), an odd-carbon chain triacylglycerol, is an ideal internal standard as it is not naturally abundant in most biological samples.[6]

This document provides a detailed protocol for the quantification of triacylglycerols in various samples using HPLC with this compound as an internal standard. The method is applicable to a range of sample matrices, including oils, fats, and biological extracts.

Principle

The method is based on the separation of triacylglycerols by reversed-phase HPLC on a C18 column. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS), which are suitable for non-volatile analytes like TAGs.[1][7][8] Quantification is performed by the internal standard method. A known amount of this compound is added to both the samples and the calibration standards. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to determine the concentration of the analyte in the samples.[4][5]

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Isopropanol (HPLC grade), Chloroform (B151607) (HPLC grade), Methanol (HPLC grade), Hexane (HPLC grade)

-

Internal Standard: this compound (≥99.0% purity)

-

Standards: A range of triacylglycerol standards for calibration (e.g., triolein, tripalmitin, tristearin).

-

Sample Preparation: 0.2 µm PTFE syringe filters.

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS).

Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform or a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of TAG standard stock solutions and the internal standard stock solution. The concentration of the internal standard should be constant across all calibration levels.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol or Acetone

Sample Preparation

-

Lipid Extraction:

-

For oil or fat samples, accurately weigh approximately 20 mg of the sample into a glass tube.[9]

-

For biological tissues or fluids, perform a lipid extraction using a modified Folch or Bligh-Dyer method (e.g., chloroform:methanol 2:1, v/v).

-

-

Internal Standard Addition: Add a known volume of the this compound internal standard stock solution to the extracted lipid sample.

-

Solubilization and Filtration: Dissolve the sample in a suitable solvent (e.g., chloroform/methanol). Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.[9]

HPLC Conditions

| Parameter | Setting |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: Acetonitrile; B: Isopropanol |

| Gradient | 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-31 min: 70-30% B; 31-40 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | ELSD (Nebulizer: 40°C, Evaporator: 40°C, Gas Flow: 1.6 SLM) or CAD |

Data Analysis

-

Identify the peaks corresponding to the different TAGs and the internal standard based on their retention times.

-

Integrate the peak areas for all identified TAGs and the internal standard.

-

Calculate the response factor (RF) for each TAG standard relative to the internal standard using the following formula: RF = (AreaAnalyte / ConcAnalyte) / (AreaIS / ConcIS)

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration ratio (Analyte/IS) for the calibration standards.

-

Determine the concentration of each TAG in the samples using the calibration curve and the peak area ratios obtained from the sample chromatograms.

Method Validation Data

The following tables represent typical data that should be generated during method validation.

Table 1: Linearity of Calibration Curves

| Triacylglycerol | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Triolein (C57:3) | 10 - 500 | > 0.995 |

| Tripalmitin (C51:0) | 10 - 500 | > 0.995 |

| Tristearin (C57:0) | 10 - 500 | > 0.995 |

| Trilinolein (C57:6) | 10 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| Triacylglycerol | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Triolein | 50 | < 5% | < 5% | 95 - 105% |

| 250 | < 3% | < 3% | 98 - 102% | |

| Tripalmitin | 50 | < 5% | < 5% | 95 - 105% |

| 250 | < 3% | < 3% | 98 - 102% |

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

| Triacylglycerol | LOD (µg/mL) | LOQ (µg/mL) |

| Triolein | 1 | 3 |

| Tripalmitin | 1 | 3 |

Visualizations

Caption: Experimental workflow for TAG quantification.

Caption: Kennedy pathway for triacylglycerol synthesis.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 6. Determination of triacylglycerols in serum by capillary gas chromatography with trinonadecanoylglycerol as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aocs.org [aocs.org]

- 9. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Glyceryl Trinonadecanoate in Food and Beverage Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Glyceryl trinonadecanoate as an internal standard in the quantitative analysis of fats and triglycerides in food and beverage matrices by gas chromatography (GC).

Introduction

This compound, a triacylglycerol (TAG) with three C19:0 fatty acid chains, is a high-purity analytical standard suitable for use in food and beverage analysis.[1] Its stability, long-chain length, and low natural abundance in most food products make it an excellent internal standard for the accurate quantification of total fat and individual triglycerides. This document outlines the principles and provides detailed protocols for its application in edible oils and infant formula.

Principle of Analysis